molecular formula C7H9ClN4 B2648221 (7S)-4-Chloro-7-methyl-5,6,7,8-tetrahydropteridine CAS No. 2503155-36-8

(7S)-4-Chloro-7-methyl-5,6,7,8-tetrahydropteridine

Cat. No.: B2648221
CAS No.: 2503155-36-8
M. Wt: 184.63
InChI Key: SVLMBRKITFPTQL-BYPYZUCNSA-N
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Description

“(7S)-4-Chloro-7-methyl-5,6,7,8-tetrahydropteridine” is a chemical compound with the CAS Number: 2503155-36-8. It has a molecular weight of 184.63 . The IUPAC name for this compound is (S)-4-chloro-7-methyl-5,6,7,8-tetrahydropteridine .

Physical and Chemical Properties This compound is a powder with a purity of 95%. It is stored at a temperature of -10 degrees .

Scientific Research Applications

  • Neuroprotection in Parkinson's Disease Research has shown that compounds related to tetrahydropteridine, such as 7-nitroindazole, can inhibit neuronal nitric oxide synthase and protect against neurotoxicity caused by MPTP (a toxin that induces Parkinsonism) in animal models. This suggests potential applications in treating Parkinson's disease (Hantraye et al., 1996).

  • Chemical Synthesis and Biochemical Reactions Studies have focused on synthesizing and characterizing various tetrahydropteridine derivatives for their chemical properties and potential biochemical reactions. For instance, 2-Amino-4-hydroxy-5,6-dimethyl-5,6,7,8-tetrahydropteridine has been synthesized as a model compound for studying enzymatic reactions of 5-methyl tetrahydrofolate (Whiteley et al., 1969).

  • Exploring Enzyme Inhibitors Functionalized 7,8-dihydropteridines have been synthesized for investigating enzymes involved in dihydrofolate biosynthesis pathways. These compounds could potentially be used in affinity chromatography and as enzyme inhibitors (Cameron et al., 1985).

  • Studying Autooxidation Reactions The stability and reaction rates of 7,8-dihydropterins in air-equilibrated aqueous solutions have been examined. These studies are crucial for understanding the biological functions of these compounds and their behavior in different environments (Dántola et al., 2008).

  • Antitumor and Antimicrobial Applications Tetrahydropyridine derivatives, closely related to tetrahydropteridines, have shown potential antitumor and antimicrobial activities. Research into the synthesis and evaluation of these compounds could lead to new therapeutic agents (Abdelghani et al., 2017).

  • Photophysical Properties for Biomedical Applications Tetrahydropyridine-fused chlorins and bacteriorins, synthesized through cycloaddition reactions, exhibit unique absorption and fluorescence properties. These compounds could be used in various biomedical applications due to their photophysical characteristics (Pereira et al., 2011).

Safety and Hazards

The compound has been assigned the GHS07 pictogram. The hazard statements associated with it are H302, H315, H319, H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

(7S)-4-chloro-7-methyl-5,6,7,8-tetrahydropteridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN4/c1-4-2-9-5-6(8)10-3-11-7(5)12-4/h3-4,9H,2H2,1H3,(H,10,11,12)/t4-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVLMBRKITFPTQL-BYPYZUCNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNC2=C(N1)N=CN=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CNC2=C(N1)N=CN=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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